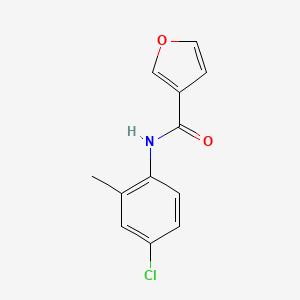
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPTP belongs to the class of thiazole-containing compounds, which have shown promising results in drug development.
Mecanismo De Acción
The mechanism of action of 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in cell growth and inflammation. 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Biochemical and Physiological Effects
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high yield and purity, and is stable under standard lab conditions. However, 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide. One area of interest is the development of 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide. Additionally, 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide could be explored as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a promising thiazole-containing compound with potential pharmacological properties. Its anti-inflammatory and anti-cancer effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves the reaction of 3-bromobenzoyl chloride with 4-methyl-2-thiazolamine in the presence of a base. The reaction yields 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide as a white solid with a high yield and purity.
Aplicaciones Científicas De Investigación
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential use in drug development. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-8-18-13(15-9)16-12(17)6-5-10-3-2-4-11(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZNRJSJBGXQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)
